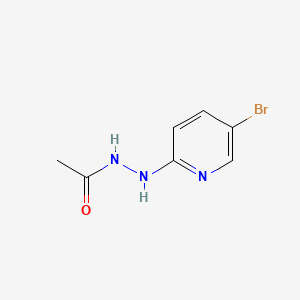

N'-(5-Bromopyridin-2-yl)acetohydrazide

Description

Properties

IUPAC Name |

N'-(5-bromopyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-5(12)10-11-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNGAKFSQJFTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682417 | |

| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-29-9 | |

| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N'-(5-Bromopyridin-2-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of N'-(5-Bromopyridin-2-yl)acetohydrazide, a pivotal intermediate in the development of advanced pharmaceutical agents. This document is tailored for researchers, medicinal chemists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale. We delve into a robust, two-step synthetic pathway, beginning with the esterification of 2-amino-5-bromopyridine, followed by hydrazinolysis. The guide culminates in a thorough characterization of the target molecule, employing a suite of analytical techniques to unequivocally confirm its identity and purity. All protocols are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Introduction and Significance

This compound (CAS No. 1199773-29-9) has emerged as a molecule of significant interest within the pharmaceutical landscape. Its utility is most prominently noted as a key reagent in the synthetic preparation of pyrimidine-based compounds that function as mTOR inhibitors, a class of drugs with profound applications in oncology.[1] The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival, making it a prime target for anti-cancer therapies. The structural features of this compound, namely the reactive hydrazide moiety and the substituted pyridine ring, provide a versatile scaffold for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of mTOR.

This guide provides an in-depth exploration of a reliable synthetic route to this important building block and a comprehensive characterization workflow to ensure its quality for subsequent applications in drug discovery and development.

Synthetic Pathway and Rationale

The synthesis of this compound is most effectively achieved through a two-step process that begins with the readily available 2-amino-5-bromopyridine. The overall synthetic scheme is depicted below.

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate

The initial step involves the conversion of 2-amino-5-bromopyridine to its corresponding ester, Ethyl 2-(5-bromopyridin-2-yl)acetate. This transformation is a variation of the Meerwein arylation reaction.

Causality of Experimental Choices:

-

Diazotization: The reaction is initiated by the diazotization of the amino group on 2-amino-5-bromopyridine using sodium nitrite in the presence of a strong acid like hydrobromic acid. This generates a highly reactive diazonium salt.

-

Radical Addition: The diazonium salt is then subjected to a copper(II)-catalyzed reaction with ethyl acrylate. The copper catalyst facilitates the decomposition of the diazonium salt, leading to the formation of an aryl radical. This radical then adds to the double bond of ethyl acrylate.

-

Solvent and Temperature: The reaction is typically carried out in a mixture of water and a miscible organic solvent at low temperatures to control the stability of the diazonium salt.

Step 2: Synthesis of this compound

The second and final step is the hydrazinolysis of the synthesized ester, Ethyl 2-(5-bromopyridin-2-yl)acetate, to yield the target hydrazide.

Causality of Experimental Choices:

-

Nucleophilic Acyl Substitution: This reaction proceeds via a classic nucleophilic acyl substitution mechanism. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.

-

Leaving Group: The ethoxy group of the ester serves as a good leaving group (as ethanol), driving the reaction towards the formation of the more stable hydrazide.

-

Solvent and Reaction Conditions: Ethanol is an ideal solvent for this reaction as it readily dissolves both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing to provide the necessary activation energy.[2] The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[2]

Detailed Experimental Protocols

Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate

Materials:

-

2-Amino-5-bromopyridine

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr, 48%)

-

Ethyl Acrylate

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Acetone

-

Water

-

Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-bromopyridine (1 equivalent) in a mixture of acetone and water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add hydrobromic acid (48%, 3 equivalents) to the cooled solution while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of ethyl acrylate (1.5 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) in acetone.

-

Add the diazonium salt solution to the ethyl acrylate solution dropwise, maintaining the temperature between 30-35 °C. Vigorous gas evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

-

Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 2-(5-bromopyridin-2-yl)acetate as a pale yellow oil.

Synthesis of this compound

Materials:

-

Ethyl 2-(5-bromopyridin-2-yl)acetate

-

Hydrazine Hydrate (N₂H₄·H₂O, 80% in water)

-

Ethanol

Procedure:

-

To a solution of Ethyl 2-(5-bromopyridin-2-yl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain this compound as a white to off-white solid.

Characterization of this compound

A multi-technique approach is employed to confirm the structure and purity of the synthesized this compound.

Figure 2: Workflow for the characterization of the target compound.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₈BrN₃O |

| Molecular Weight | 230.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.40 | d | 1H | Pyridine-H6 |

| ~ 7.85 | dd | 1H | Pyridine-H4 |

| ~ 7.20 | d | 1H | Pyridine-H3 |

| ~ 4.20 | br s | 2H | -NH₂ |

| ~ 3.40 | s | 2H | -CH₂- |

| ~ 9.50 | br s | 1H | -NH- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170.0 | C=O (Amide) |

| ~ 158.0 | Pyridine-C2 |

| ~ 150.0 | Pyridine-C6 |

| ~ 140.0 | Pyridine-C4 |

| ~ 122.0 | Pyridine-C3 |

| ~ 118.0 | Pyridine-C5 (C-Br) |

| ~ 40.0 | -CH₂- |

FTIR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium | N-H stretching (amide & amine) |

| 3050 - 3000 | Weak | C-H stretching (aromatic) |

| 2950 - 2850 | Weak | C-H stretching (aliphatic) |

| ~ 1670 | Strong | C=O stretching (amide) |

| ~ 1600, 1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~ 1050 | Medium | C-Br stretching |

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

| m/z | Interpretation |

| 230 / 232 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |

| 171 / 173 | Loss of -NHNH₂ |

| 157 / 159 | Loss of -CH₂CONHNH₂ |

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and comprehensive characterization of this compound. The provided protocols, grounded in established chemical principles, are designed to be reproducible and scalable for laboratory applications. The thorough characterization data serves as a benchmark for quality control, ensuring the suitability of this important building block for its intended use in the synthesis of mTOR inhibitors and other biologically active molecules. By understanding the rationale behind each experimental step, researchers can confidently produce and validate this key intermediate, thereby accelerating the pace of drug discovery and development.

References

-

Fun, H.-K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2043. [Link]

-

Eberle, M., et al. (2004). i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in... ResearchGate. [Link]

-

PubChem. Ethyl 2-(5-bromopyridin-2-yl)acetate. [Link]

-

Pharmaffiliates. This compound. [Link]

-

MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

-

Zeynizadeh, B., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. BMC Chemistry, 16(1), 12. [Link]

-

Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Slideshare. Comparison of 1H-NMR and 13C-NMR. [Link]

-

Indian Journal of Forensic Medicine & Toxicology. Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. [Link]

-

ResearchGate. Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,...[Link]

Sources

An In-depth Technical Guide to N'-(5-Bromopyridin-2-yl)acetohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(5-Bromopyridin-2-yl)acetohydrazide is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its structural features, comprising a brominated pyridine ring linked to an acetohydrazide moiety, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on its role as a crucial intermediate in the development of targeted cancer therapies.

Physicochemical Properties

This compound is typically a solid at room temperature and requires specific storage conditions to maintain its stability. For long-term storage, it is recommended to keep the compound in a refrigerator at 2-8°C, sealed in a dry environment[1].

| Property | Value | Source(s) |

| CAS Number | 1199773-29-9 | [1][2] |

| Molecular Formula | C₇H₈BrN₃O | [1][2] |

| Molecular Weight | 230.07 g/mol | [2] |

| Appearance | Solid (Appearance not consistently reported) | [2] |

| Storage | 2-8°C, sealed in dry conditions | [1] |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central acetohydrazide group (-NHNHC(O)CH₃) attached to the 2-position of a 5-bromopyridine ring. The SMILES (Simplified Molecular Input Line Entry System) representation for this structure is CC(NNC1=NC=C(Br)C=C1)=O[1].

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through the acetylation of 2-hydrazino-5-bromopyridine. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard organic synthesis techniques for hydrazide formation.

Materials:

-

2-Hydrazino-5-bromopyridine

-

Acetic anhydride

-

Pyridine (as a catalyst and acid scavenger)

-

Anhydrous diethyl ether or other suitable solvent

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-hydrazino-5-bromopyridine in a suitable anhydrous solvent such as pyridine or a mixture of an inert solvent with a catalytic amount of pyridine.

-

Addition of Acetylating Agent: Cool the solution in an ice bath to 0-5°C. Slowly add acetic anhydride (typically 1.0-1.2 equivalents) dropwise to the stirred solution. The use of pyridine as a solvent or co-solvent serves to neutralize the acetic acid byproduct.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and anhydride. The product may precipitate out of the solution or can be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Significance and Applications in Drug Discovery

The primary significance of this compound lies in its utility as a key intermediate for the synthesis of pyrimidine-based compounds that act as inhibitors of the mammalian target of rapamycin (mTOR)[2]. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

By serving as a precursor, this compound enables the construction of more elaborate molecular architectures designed to target the ATP-binding site of mTOR kinase. The 5-bromo-2-pyridinyl fragment is a common motif in various kinase inhibitors, and the acetohydrazide handle provides a reactive site for further chemical transformations to build the final inhibitor structure. The development of potent and selective mTOR inhibitors is an active area of research in oncology, and this compound plays a foundational role in the synthesis of novel drug candidates.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The methyl protons of the acetyl group would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The two N-H protons of the hydrazide moiety would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the acetyl group (around δ 170 ppm), the carbons of the pyridine ring, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the hydrazide group (around 3200-3400 cm⁻¹) and a strong carbonyl (C=O) stretching band (around 1650-1680 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (230.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion

This compound is a synthetically valuable compound with a significant role in the development of targeted anti-cancer therapeutics. Its well-defined structure and reactive functional groups make it an ideal starting material for the construction of complex kinase inhibitors. This guide has provided a detailed overview of its chemical properties, structure, a plausible synthetic route, and its critical application in drug discovery, serving as a foundational resource for researchers in the field. Further experimental elucidation of its physicochemical and spectroscopic properties would be a valuable addition to the scientific literature.

References

-

Fun, H.-K., Shahani, T., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2043. [Link]

-

Fun, H.-K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2043. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

Sources

An In-depth Technical Guide to 2-(N'-Acetylhydrazino)-5-bromopyridine (CAS 1199773-29-9): A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1199773-29-9, identified as 2-(N'-Acetylhydrazino)-5-bromopyridine. This document delves into its physicochemical properties, synthesis, and pivotal role as a synthetic intermediate in the development of advanced therapeutic agents. With a primary focus on its application in the synthesis of pyrimidine-based mTOR inhibitors, this guide offers insights into its mechanism of action, potential therapeutic applications in oncology, and its emerging relevance in the field of targeted protein degradation. Detailed experimental protocols, analytical methodologies, and safety considerations are also presented to support researchers in their drug discovery and development endeavors.

Introduction: A Versatile Heterocyclic Building Block

2-(N'-Acetylhydrazino)-5-bromopyridine, also known by its IUPAC name N'-(5-Bromopyridin-2-yl)acetohydrazide, is a specialized heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structure, featuring a brominated pyridine ring coupled to an acetylhydrazide moiety, makes it a versatile building block for the synthesis of a diverse range of complex organic molecules.

This compound has been identified as a key reagent in the preparation of pyrimidine-based compounds that act as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and survival.[1][2][3] The mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[4] Furthermore, the structural attributes of 2-(N'-Acetylhydrazino)-5-bromopyridine lend themselves to its use in the burgeoning field of targeted protein degradation, specifically as a component of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

This guide aims to consolidate the available technical information on 2-(N'-Acetylhydrazino)-5-bromopyridine, providing a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses and for the prediction of the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1199773-29-9 | [5] |

| IUPAC Name | This compound | |

| Synonyms | 2-(N'-Acetylhydrazino)-5-bromopyridine | |

| Molecular Formula | C7H8BrN3O | [5][6] |

| Molecular Weight | 230.07 g/mol | [5] |

| Appearance | White to off-white crystalline solid (predicted) | [3] |

| Solubility | Soluble in water and various organic solvents (predicted for the parent acetohydrazide) | [3] |

| Storage | Sealed in dry, 2-8°C | [6] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for 2-(N'-Acetylhydrazino)-5-bromopyridine is not extensively published, its synthesis can be logically deduced from established organic chemistry principles and analogous preparations of similar compounds. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

The synthesis of 2-(N'-Acetylhydrazino)-5-bromopyridine likely proceeds through a two-step process starting from the commercially available 2-amino-5-bromopyridine.

Caption: Proposed synthetic workflow for 2-(N'-Acetylhydrazino)-5-bromopyridine.

Representative Experimental Protocol

The following is a representative, non-validated protocol based on analogous chemical transformations. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 2-Hydrazinyl-5-bromopyridine

-

To a stirred solution of 2-amino-5-bromopyridine in a suitable acidic medium (e.g., aqueous hydrobromic acid), cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature controlled.

-

After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-hydrazinyl-5-bromopyridine.

Step 2: Synthesis of 2-(N'-Acetylhydrazino)-5-bromopyridine

-

Dissolve the crude 2-hydrazinyl-5-bromopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

Slowly add acetic anhydride or acetyl chloride to the stirred solution.

-

Allow the reaction to proceed at 0 °C for one hour and then at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-(N'-Acetylhydrazino)-5-bromopyridine.

Analytical Characterization

The identity and purity of the synthesized 2-(N'-Acetylhydrazino)-5-bromopyridine should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the N-H protons of the hydrazide moiety, and the methyl protons of the acetyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and the two carbons of the acetylhydrazide group.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for monitoring the progress of the synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.

Mechanism of Action and Therapeutic Applications

The primary utility of 2-(N'-Acetylhydrazino)-5-bromopyridine lies in its role as a precursor to potent inhibitors of the PI3K/mTOR signaling pathway.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. mTOR is a core component of two distinct protein complexes, mTORC1 and mTORC2, which have different downstream targets and functions. Dysregulation of the mTOR pathway is a common feature in many human cancers, leading to uncontrolled cell growth and proliferation. Therefore, inhibitors of mTOR are a major focus of cancer drug discovery.

Caption: Simplified overview of the mTOR signaling pathway.

Role in the Synthesis of mTOR Inhibitors

2-(N'-Acetylhydrazino)-5-bromopyridine serves as a key intermediate in the construction of pyridopyrimidine and thienopyrimidine scaffolds, which are core structures in a number of potent PI3K/mTOR inhibitors.[1][6][7] The acetylhydrazide moiety can be cyclized with various reagents to form a pyrimidine ring, while the bromo-substituent on the pyridine ring provides a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical groups to optimize potency, selectivity, and pharmacokinetic properties.

Application in Targeted Protein Degradation

The field of targeted protein degradation (TPD) offers a novel therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of 2-(N'-Acetylhydrazino)-5-bromopyridine makes it a suitable building block for the synthesis of ligands that can be incorporated into PROTACs. The pyridine and hydrazide components can be modified to bind to a target protein of interest, while the bromo-substituent can be used as an attachment point for a linker connected to an E3 ligase ligand.

Caption: General mechanism of action for a PROTAC molecule.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(N'-Acetylhydrazino)-5-bromopyridine is not widely available, general precautions for handling substituted bromopyridines and hydrazide derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation, Ingestion, and Skin Contact: Avoid inhalation of dust, ingestion, and direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

For more detailed safety information, it is advisable to consult the MSDS of structurally related compounds such as 2-bromopyridine and acetohydrazide.[8]

Conclusion

2-(N'-Acetylhydrazino)-5-bromopyridine (CAS 1199773-29-9) is a valuable and versatile building block in medicinal chemistry. Its primary application as a precursor for the synthesis of potent pyrimidine-based mTOR inhibitors highlights its significance in the development of novel anti-cancer therapeutics. Furthermore, its structural features suggest potential applications in the rapidly advancing field of targeted protein degradation. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this compound, serving as a critical resource for researchers dedicated to the discovery and development of next-generation medicines. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential.

References

-

Pharmaffiliates. This compound. [Link]

- Le, T., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349.

-

Pharmaffiliates. (3-Amino-5-bromopyridin-2-yl)acetic acid. [Link]

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- Fisher Scientific.

- Fun, H.-K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2043.

-

Cramal-reagent. This compound. [Link]

- Iraqi Journal of Pharmaceutical Sciences. (2017). Synthesis, Characterization of Fifth, Sixth Heterocyclic Compounds and Studying their Bacterial Properties. Iraqi Journal of Pharmaceutical Sciences, 26(1), 98-107.

-

PubChem. N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide. [Link]

-

Ar-Tom. 460158 this compound CAS: 1199773-29-9. [Link]

-

MDPI. N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. [Link]

- Fisher Scientific.

-

PubChem. 5-(4-Bromophenyl)thiophene-2-carboxylic hydrazide. [Link]

-

PubChem. 5-Acetyl-2-bromopyridine. [Link]

-

Biosell. This compound (97%). [Link]

-

PubChem. N-(5-bromopyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide. [Link]

-

Semantic Scholar. Synthesis and Structure of a Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide. [Link]

-

MDPI. Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. [Link]

-

PubChem. 2-(5-Bromopyridin-2-yl)acetonitrile. [Link]

-

ACS Publications. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. [Link]

Sources

- 1. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1199773-29-9|this compound|BLD Pharm [bldpharm.com]

- 6. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sci-hub.se [sci-hub.se]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to N'-(5-Bromopyridin-2-yl)acetohydrazide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N'-(5-Bromopyridin-2-yl)acetohydrazide, a key building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and applications, with a focus on providing practical insights for researchers and professionals in drug discovery and development.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an acetohydrazide moiety. These structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of targeted therapeutics.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN₃O | [1] |

| Molecular Weight | 230.06 g/mol [1] / 230.07 g/mol [2] | [1][2] |

| CAS Number | 1199773-29-9 | [1][2] |

| Appearance | Typically a solid | N/A |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route, based on established organic chemistry principles and literature on related compounds, is outlined below. The rationale behind each step is provided to offer a deeper understanding of the process.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on the synthesis of analogous compounds.[3][4] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Part 1: Synthesis of 5-bromo-2-hydrazinylpyridine (Intermediate)

-

Diazotization: Dissolve 2-amino-5-bromopyridine in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature. The formation of the diazonium salt is a critical step.

-

Expert Insight: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

-

Reduction/Hydrazinolysis: The resulting diazonium salt solution is then treated with a reducing agent like stannous chloride or reacted under conditions that promote the formation of the hydrazine.

-

Trustworthiness: This two-step process from an amine to a hydrazine is a well-established transformation in heterocyclic chemistry.

-

Part 2: Acylation to form this compound

-

Reaction Setup: Dissolve the intermediate, 5-bromo-2-hydrazinylpyridine, in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Acylating Agent Addition: Slowly add an acylating agent like acetic anhydride or acetyl chloride to the solution. The reaction is often carried out in the presence of a mild base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.

-

Expert Insight: The choice of acylating agent and base can influence the reaction rate and yield. Acetic anhydride is generally less reactive and may require heating, while acetyl chloride is more reactive and the reaction can often be performed at room temperature.

-

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, the mixture is typically washed with water and brine to remove any unreacted reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

Part 3: Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.[3]

-

Self-Validating System: The formation of a crystalline solid with a sharp melting point is a good indicator of purity.

-

-

Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed for further purification.

Structural Characterization and Validation

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Analytical Techniques

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the NH protons of the hydrazide, and the methyl protons of the acetyl group. | Confirms the proton environment and structural integrity. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the carbonyl carbon, and the methyl carbon. | Provides information about the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (approx. 230.06/230.07 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound. | Confirms the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C-Br stretching. | Identifies the key functional groups present in the molecule. |

| Melting Point | A sharp and defined melting point range. | A good indicator of the purity of the compound. |

The spectroscopic data obtained should be compared with literature values for analogous compounds to ensure the correct structure has been synthesized.[4][5]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary application lies in its use as a building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

One notable application is in the synthesis of pyrimidine-based compounds that act as mTOR inhibitors.[2] The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers. By using this compound as a starting material, medicinal chemists can introduce the bromopyridine moiety into potential drug candidates, which can be a key pharmacophore for binding to the target protein.

The bromine atom on the pyridine ring also provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), allowing for the rapid diversification of compound libraries to explore structure-activity relationships (SAR).

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, follows established chemical principles. Thorough characterization is paramount to ensure the quality of this intermediate for its subsequent use in the development of novel therapeutics, particularly in the area of oncology. This guide provides a foundational understanding for researchers to effectively utilize this compound in their research and development endeavors.

References

-

This compound. Pharmaffiliates. [Link]

-

Fun, H.-K., Shahani, T., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E Structure Reports Online, 67(8), o2043. [Link]

-

Aijijiyah, N. P., Fadlan, A., Ningsih, S., & Santoso, M. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5028. [Link]

Sources

A Technical Guide to N'-(5-Bromopyridin-2-yl)acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery

This document provides an in-depth technical overview of N'-(5-Bromopyridin-2-yl)acetohydrazide, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents. This guide will cover the compound's nomenclature, physicochemical properties, a detailed synthetic pathway with mechanistic rationale, and its significant application as a precursor to targeted therapies.

Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible research. This compound is known by several names and is tracked by unique registry numbers across major chemical databases.

The formal IUPAC name for the compound is This compound . This nomenclature precisely describes the molecular structure: an acetyl group (aceto) attached to a hydrazine (hydrazide) linker, which is itself connected at the N' position to the 2-position of a 5-bromopyridine ring.

Synonyms and Identifiers:

-

Acetic acid, 2-(5-bromo-2-pyridinyl)hydrazide[2]

-

2-(2-Acetylhydrazin-1-yl)-5-bromopyridine

| Identifier | Value | Source |

| CAS Number | 1199773-29-9 | [2][3][4] |

| Molecular Formula | C7H8BrN3O | [2][3][4] |

| MDL Number | MFCD13195789 | [2][4] |

| PubChem CID | 57370425 |

Physicochemical and Handling Properties

Understanding the physical properties of a compound is critical for its proper handling, storage, and use in experimental settings. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Notes |

| Molecular Weight | 230.06 g/mol | [2][4] |

| Appearance | White to off-white solid | General observation for similar compounds. |

| Storage | 2-8°C, Sealed in dry conditions | [2][3][4] Recommended to prevent degradation. |

| Solubility | Soluble in DMSO, DMF, and Methanol. Limited solubility in water. | Typical for heterocyclic compounds of this nature. |

Synthesis and Mechanistic Rationale

This compound is not a naturally occurring compound; it is synthesized through multi-step organic reactions. While various routes are possible, a common and reliable pathway proceeds via the nucleophilic aromatic substitution of a dihalopyridine precursor, followed by acetylation. This approach is favored for its high efficiency and the commercial availability of starting materials.

The proposed two-step synthesis is outlined below. The choice of each reagent and condition is based on established principles of organic chemistry designed to maximize yield and purity.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Mechanistic Discussion

Step 1: Synthesis of 2-Hydrazinyl-5-bromopyridine

-

Reaction: 2,5-Dibromopyridine is reacted with hydrazine hydrate in a polar protic solvent such as ethanol.

-

Mechanism (SNAr): This is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, particularly at the 2- and 6-positions, making it susceptible to nucleophilic attack. Hydrazine acts as the nucleophile. The bromo-substituent at the 2-position is a better leaving group than the one at the 5-position due to the activating effect of the ring nitrogen. The reaction is typically heated to reflux to overcome the activation energy barrier.

-

Expert Rationale: Using an excess of hydrazine can help to drive the reaction to completion and minimize the formation of bis-substituted byproducts. Ethanol is an excellent solvent as it readily dissolves the reactants and is suitable for reflux conditions.

Step 2: Acetylation of 2-Hydrazinyl-5-bromopyridine

-

Reaction: The intermediate hydrazinylpyridine is acetylated using acetic anhydride.

-

Mechanism (Nucleophilic Acyl Substitution): The terminal nitrogen of the hydrazine group is a potent nucleophile and attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group.

-

Expert Rationale: The reaction is often run at 0°C initially to control the exothermic reaction between the hydrazine and the highly reactive anhydride. A weak base like pyridine is used as a catalyst and to neutralize the acetic acid byproduct formed during the reaction, preventing potential protonation of the starting material which would render it non-nucleophilic.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential.

Key Application: Precursor to mTOR Inhibitors

The compound is explicitly cited as a reagent used in the synthetic preparation of pyrimidine-based compounds that function as mTOR inhibitors.[2][3] The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making mTOR a highly validated target for anticancer drug development.

The acetohydrazide moiety serves as a functional handle that can be used to form larger heterocyclic systems, such as pyrimidines or triazoles, which are common scaffolds in kinase inhibitors. The 5-bromo-substituent on the pyridine ring provides a site for further functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Pyridine derivatives, in general, are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial effects.[5]

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on established chemical transformations. It is designed to be self-validating by including steps for purification and confirmation of the product's identity.

Materials and Reagents:

-

2,5-Dibromopyridine

-

Hydrazine hydrate (~64% solution)

-

Ethanol, anhydrous

-

Acetic anhydride

-

Pyridine, anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Protocol:

Step 1: Synthesis of 2-Hydrazinyl-5-bromopyridine

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromopyridine (1 equivalent).

-

Add ethanol to dissolve the starting material (approx. 5-10 mL per gram).

-

Add hydrazine hydrate (3 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-hydrazinyl-5-bromopyridine (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the flask to 0°C in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The addition should be slow to control the exotherm.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Validation and Characterization:

-

Purity: Assess by melting point determination and High-Performance Liquid Chromatography (HPLC).

-

Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight of 230.06 g/mol .[2][4]

References

-

Pharmaffiliates. this compound.

-

BLDpharm. this compound.

-

ChemicalBook. 2-(N'-Acetylhydrazino)-5-bromopyridine.

-

Aladdin. 2-(N'-Acetylhydrazino)-5-bromopyridine.

-

TSI Journals. Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl -... imino45dihydro-pyrazol1yl13thiazo.pdf)

Sources

A Guide to the Crystal Structure Analysis of N'-(5-Bromopyridin-2-yl)acetohydrazide: A Methodological Exploration

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Pivotal Role of Hydrazides in Modern Drug Discovery

Hydrazides and their derivatives, such as hydrazones, represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities that include antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The functional group, characterized by a nitrogen-nitrogen covalent bond with at least one acyl group, provides a versatile scaffold for the synthesis of novel therapeutic agents[3]. The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the molecular architecture, obtained through crystal structure analysis, is therefore paramount for rational drug design and development. This guide provides an in-depth technical overview of the core principles and methodologies for the crystal structure analysis of N'-(5-Bromopyridin-2-yl)acetohydrazide, a compound of significant interest for its potential applications in targeted therapies, such as the development of mTOR inhibitors for anti-cancer agents[4]. While the specific crystal structure of this compound is not publicly available, this guide will leverage the detailed analysis of the closely related compound, N-(5-Bromopyridin-2-yl)acetamide, to illustrate the experimental and computational workflows involved.

Part 1: Synthesis and Crystallization: The Gateway to High-Resolution Structural Data

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Experimental Protocol: Synthesis of this compound

The synthesis of hydrazides is typically achieved through the reaction of an ester, acyl chloride, or anhydride with hydrazine[1]. A common and effective method for the synthesis of the title compound would involve the reaction of a suitable precursor with hydrazine hydrate. A plausible synthetic route is outlined below:

Step 1: Synthesis of Ethyl 5-bromopyridine-2-carboxylate

-

To a solution of 5-bromopyridine-2-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 5-bromopyridine-2-carboxylate in ethanol.

-

Add hydrazine hydrate to the solution and reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Crystallization: The Art and Science of Growing a Perfect Crystal

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal conditions must be determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to gradual crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.

For this compound, recrystallization from a solvent such as ethanol, as was successful for the analogue N-(5-Bromopyridin-2-yl)acetamide, would be a primary strategy to explore[5].

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow for X-ray Diffraction

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a Mo Kα radiation source. As the crystal is rotated, a series of diffraction patterns are collected. These patterns are then integrated and scaled to produce a unique set of reflection data.

Structure Solution and Refinement

The phases of the diffracted X-rays are lost during the experiment. The "phase problem" is solved using computational methods such as direct methods or the Patterson function. This initial solution provides an electron density map from which a preliminary model of the structure can be built. This model is then refined using a full-matrix least-squares method to improve the fit between the observed and calculated diffraction data.

Part 3: Structural Analysis and Interpretation: Insights from the Crystal Structure of N-(5-Bromopyridin-2-yl)acetamide

The crystal structure of N-(5-Bromopyridin-2-yl)acetamide provides a valuable template for understanding the likely structural features of this compound[5][6].

Crystallographic Data for N-(5-Bromopyridin-2-yl)acetamide

| Parameter | Value[5] |

| Chemical Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.06 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.0014 (3) |

| b (Å) | 8.7232 (6) |

| c (Å) | 23.0626 (18) |

| α (°) | 82.127 (1) |

| β (°) | 86.897 (1) |

| γ (°) | 85.932 (1) |

| Volume (ų) | 794.60 (10) |

| Z | 4 |

Molecular Geometry and Conformation

The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide contains two independent molecules. The pyridine rings are essentially planar, and the dihedral angles between the pyridine ring and the acetamide group are 7.27 (11)° and 8.46 (11)°[5][6]. This near-planarity suggests some degree of electronic delocalization between the two moieties. For this compound, we would expect a similar planarity, with the hydrazide group influencing the overall conformation.

Intermolecular Interactions and Crystal Packing

In the crystal structure of N-(5-Bromopyridin-2-yl)acetamide, molecules are linked by intermolecular N—H···O and C—H···O hydrogen bonds, forming chains along the[7] direction[5][6]. The presence of the additional N-H group in the hydrazide moiety of this compound would likely lead to a more extensive and complex network of hydrogen bonds, potentially influencing the crystal packing and physicochemical properties of the compound. The analysis of these non-covalent interactions is crucial for understanding the stability of the crystal lattice.

Caption: Schematic of potential hydrogen bonding interactions in hydrazide derivatives.

Part 4: The Synergy of Experimental and Theoretical Approaches

Modern crystallographic studies are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to provide deeper insights into the electronic structure and properties of the molecule[8][9][10].

Computational Protocol

-

Geometry Optimization: The crystal structure geometry is used as a starting point for gas-phase geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Vibrational Frequency Analysis: Calculation of vibrational frequencies can be used to confirm that the optimized geometry corresponds to a true energy minimum and to aid in the assignment of experimental IR and Raman spectra.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the chemical reactivity and electronic transitions of the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Conclusion and Future Directions

The crystal structure analysis of this compound, and hydrazide derivatives in general, is a critical component of modern drug discovery and development. By combining meticulous experimental techniques with powerful computational methods, researchers can gain a comprehensive understanding of the structure-property relationships that govern the biological activity of these important compounds. The methodological framework presented in this guide, exemplified by the analysis of a closely related structure, provides a robust roadmap for the detailed characterization of novel hydrazide-based therapeutic agents. Future work should focus on obtaining the crystal structure of this compound to validate the predictions made in this guide and to further refine our understanding of its potential as a drug candidate.

References

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

-

Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal. [Link]

-

Examples of hydrazides and their therapeutic applications. ResearchGate. [Link]

-

N-(5-Bromopyridin-2-yl)acetamide. National Center for Biotechnology Information. [Link]

-

Pharmacological aspects of hydrazides and hydrazide derivatives. ResearchGate. [Link]

-

Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Sci-Hub. [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

-

Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. [Link]

-

Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. PubMed. [Link]

-

Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. [Link]

-

Synthesis, structural characterization by experimental and theoretical approaches of a new hydrazine derivative Schiff base compound. Taylor & Francis Online. [Link]

-

N-(5-Bromopyridin-2-yl)acetamide. Sci-Hub. [Link]

-

This compound. Pharmaffiliates. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tpcj.org [tpcj.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sci-hub.se [sci-hub.se]

- 7. Sci-Hub. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study / Molecules, 2015 [sci-hub.ru]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

"spectroscopic data (NMR, IR, Mass) of N'-(5-Bromopyridin-2-yl)acetohydrazide"

An In-depth Technical Guide to the Spectroscopic Characterization of N'-(5-Bromopyridin-2-yl)acetohydrazide

Introduction

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, incorporating a bromopyridine ring linked to an acetohydrazide moiety, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents such as mTOR inhibitors for anti-cancer applications.[1] The precise identification and confirmation of this molecule's structure are paramount for ensuring the integrity of subsequent research and development. This guide provides a comprehensive technical overview of the analytical methodologies and expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous characterization of this compound.

The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to serve as a practical reference for researchers, scientists, and quality control professionals.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₇H₈BrN₃O, Molecular Weight: 230.06 g/mol ) possesses several key functional groups that yield distinct and predictable spectroscopic signatures.[2]

-

5-Bromopyridine Ring: An aromatic system whose protons and carbons are deshielded by the ring current and the electronegative nitrogen atom. The bromine substituent further influences the electronic environment.

-

Acetohydrazide Moiety (-C(=O)NHNH-): This group contains a carbonyl (C=O), two distinct N-H protons, and a C-N bond, all of which produce characteristic signals. It behaves as a secondary amide derivative.[3]

-

Methyl Group (-CH₃): An aliphatic group that will appear in the upfield region of the NMR spectrum.

The following diagram illustrates the overall analytical workflow for characterizing this compound.

Caption: General workflow for the spectroscopic analysis of the title compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on its structure.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as its polarity ensures good solubility and its ability to form hydrogen bonds allows for the clear observation of exchangeable N-H protons.[4][5] Other solvents like Chloroform-d (CDCl₃) or Pyridine-d₅ can be used, but N-H signals may be broader or exchange more rapidly.[5]

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

¹H NMR Spectral Interpretation (Predicted, in DMSO-d₆)

The proton NMR spectrum is expected to show five distinct signals corresponding to the three aromatic protons, two N-H protons, and the methyl group protons.

Caption: Structural assignments for ¹H NMR analysis.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-11 (C=O-NH ) | ~10.0 - 10.5 | Broad Singlet | 1H | Deshielded due to proximity to the electron-withdrawing carbonyl group. Appears as a broad signal due to quadrupolar relaxation and exchange. |

| H-10 (Py-NH ) | ~9.5 - 10.0 | Broad Singlet | 1H | Deshielded by the aromatic ring and adjacent nitrogen. Broadness is characteristic of N-H protons. |

| H-3 | ~8.3 | Doublet | 1H | Most deshielded aromatic proton, ortho to the ring nitrogen and meta to the bromine.[6] |

| H-4 | ~7.9 | Doublet of Doublets | 1H | Influenced by ortho coupling to H-3 and meta coupling to H-6.[6] |

| H-6 | ~7.0 | Doublet | 1H | Least deshielded aromatic proton, ortho to the hydrazinyl substituent. |

| H-8 (CH₃) | ~2.0 | Singlet | 3H | Aliphatic protons in a shielded environment, appearing as a sharp singlet.[4] |

¹³C NMR Spectral Interpretation (Predicted, in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display all seven unique carbon atoms of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-7 (C=O) | ~169 | Characteristic chemical shift for an amide/hydrazide carbonyl carbon.[4] |

| C-2 | ~157 | Aromatic carbon directly attached to two nitrogen atoms, highly deshielded. |

| C-5 | ~148 | Aromatic carbon attached to the ring nitrogen, deshielded.[6] |

| C-3 | ~140 | Aromatic C-H deshielded by the adjacent ring nitrogen. |

| C-4 | ~115 | Aromatic C-H. |

| C-6 | ~108 | Aromatic carbon attached to bromine; its shift is influenced by the heavy atom effect. |

| C-8 (CH₃) | ~21 | Typical chemical shift for an aliphatic methyl carbon attached to a carbonyl group.[4] |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions from the N-H and C=O bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3350 | Medium, Sharp | N-H Stretch | Secondary Amide/Hydrazide (NH)[3][7] |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| ~2950 | Weak | Aliphatic C-H Stretch | Methyl Group (CH₃) |

| 1660 - 1680 | Strong, Sharp | C=O Stretch (Amide I) | Acetohydrazide [3][8][9] |

| 1580 - 1620 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| 1520 - 1560 | Medium-Strong | N-H Bend (Amide II) | Acetohydrazide |

| < 1500 | Variable | Fingerprint Region | C-N stretch, C-H bend, C-Br stretch |

The presence of a strong, sharp peak around 1670 cm⁻¹ (Amide I) and distinct N-H stretching bands are definitive indicators of the acetohydrazide structure. The region below 1500 cm⁻¹ is known as the fingerprint region and, while complex, provides a unique pattern for the molecule as a whole.[7][9]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of molecular weight and elemental composition.

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically preserves the molecular ion. For elemental composition confirmation, High-Resolution Mass Spectrometry (HRMS) is required.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Mass Spectral Interpretation

-

Molecular Ion: The most critical feature is the isotopic pattern of the molecular ion due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the spectrum will show two peaks of almost equal intensity separated by 2 m/z units.

-

[M+H]⁺: Expected at m/z 230.0 (for C₇H₉⁷⁹BrN₃O⁺)

-

[M+2+H]⁺: Expected at m/z 232.0 (for C₇H₉⁸¹BrN₃O⁺)

-

-

High-Resolution Mass (HRMS): The calculated exact mass for the protonated molecule [C₇H₉⁷⁹BrN₃O]⁺ is 229.9983 . An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of this value provides unambiguous confirmation of the elemental formula.

-

Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can occur. A proposed fragmentation pathway helps to further confirm the structure.

Caption: Proposed ESI fragmentation pathway for this compound.

Key fragment ions can arise from the cleavage of the amide C-N bond or the N-N bond, leading to the stable bromopyridinyl cation or related fragments.[10][11]

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR elucidate the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (notably the amide C=O and N-H bonds), and HRMS verifies the elemental composition and molecular weight with high precision. The data and interpretations presented in this guide serve as an authoritative benchmark for researchers working with this important chemical entity, ensuring the quality and reliability of their scientific endeavors.

References

- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications.

- Pyridine-d5. Sigma-Aldrich.

- Interpreting Infrared Spectra. Specac Ltd.

- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing.

- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). PMC - NIH.

- This compound. BLDpharm.

- Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc.

- Kataria, R., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate.

- Interpreting IR Spectra. Chemistry Steps.

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

- Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines. (2025). NIH.

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate.

- Interpreting Infrared Spectra. (2023). Chemistry LibreTexts.

- Pyridine. SpectraBase.

- ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.

- ¹H-NMR spectral data of acetohydrazide derivative of CZT. ResearchGate.

- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..

- This compound. Pharmaffiliates.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1199773-29-9|this compound|BLD Pharm [bldpharm.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ukisotope.com [ukisotope.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Utility of Bromopyridine Compounds: A Technical Guide for Advanced Research and Development

Introduction: The Bromopyridine Core - A Nexus of Reactivity and Versatility

In the landscape of modern chemical synthesis, few building blocks offer the strategic versatility of bromopyridine compounds. These heterocyclic halides have become indispensable tools for researchers across pharmaceuticals, catalysis, and materials science.[1] Their value stems from a unique combination of a reactive carbon-bromine (C-Br) bond, which serves as a handle for sophisticated molecular construction, and the intrinsic electronic properties of the pyridine ring.[1][2] This guide provides an in-depth analysis of the core applications of bromopyridines, offering field-proven insights for professionals in research and development.

Chemical Properties and Isomeric Considerations